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molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No. B1466983
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466169B2

Procedure details

3-Amino-5-(pentafluorosulfanyl)benzoic acid (1.1 g; example 2a) was dissolved in 24% hydrogen bromide solution (40 ml). While stirring and cooling, sodium nitrite solution (290 mg dissolved in 20 ml of water) was added dropwise, in the course of which the temperature was not to exceed 5° C. On completion of formation of the diazonium salt, copper(I) bromide solution (720 mg dissolved in 15 ml of 48% hydrobromic acid) was cooled to 0° C. while stirring and the above diazonium salt solution was slowly added dropwise. Then the cooling bath was removed and the mixture was stirred at RT for 3 h. Thereafter, the reaction mixture was diluted with water and extracted repeatedly with EA. The combined EA phases were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in 500 ml of EA and filtered through a glass frit filled with a 10 cm silica gel layer. The filter layer was washed thoroughly with EA. The clear filtrate was concentrated, and solvent residues were drawn off under high vacuum. 800 mg of the title compound were obtained.
Name
3-Amino-5-(pentafluorosulfanyl)benzoic acid
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) bromide
Quantity
15 mL
Type
catalyst
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[BrH:21]>[Cu]Br>[Br:21][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
3-Amino-5-(pentafluorosulfanyl)benzoic acid
Quantity
1.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper(I) bromide
Quantity
15 mL
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to exceed 5° C
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Then the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EA phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 ml of EA
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit
ADDITION
Type
ADDITION
Details
filled with a 10 cm silica gel layer
WASH
Type
WASH
Details
The filter layer was washed thoroughly with EA
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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